Radical-Clock Rate Constant Differentiates 5-Hexenyl Grignard from Saturated Alkyl Grignards
The 5-hexenyl radical, which can be generated from magnesium;hex-1-ene;bromide under SET conditions, cyclises to the cyclopentylmethyl radical with a first-order rate constant of 1.0 × 10⁵ s⁻¹ at 25 °C . In contrast, the saturated hexyl radical cannot undergo intramolecular cyclisation, offering a rate constant of effectively zero for this pathway. This difference enables the 5-hexenyl Grignard to function as a calibrated radical clock, whereas hexylmagnesium bromide provides no mechanistic readout.
| Evidence Dimension | Rate constant for intramolecular radical cyclisation (k_c) |
|---|---|
| Target Compound Data | k_c = 1.0 × 10⁵ s⁻¹ (25 °C) |
| Comparator Or Baseline | Hexyl radical (from hexylmagnesium bromide): no cyclisation pathway (k_c ≈ 0) |
| Quantified Difference | Infinite relative ratio (cyclisation possible vs. impossible) |
| Conditions | Solution-phase radical kinetics; 5-hexenyl radical generated via SET from Grignard reagent |
Why This Matters
This radical-clock capability is indispensable for distinguishing polar (two-electron) from SET mechanisms in Grignard reactions, a distinction that cannot be made with saturated alkyl Grignard reagents.
- [1] Garst, J. F.; Barton, F. E. Production and reduction of alkyl radicals under controlled, homogenous conditions through reactions of alkyl fluorides with sodium naphthalenide. Rate constant for cyclization of 5-hexenyl radicals. Tetrahedron Lett. 1969, 10 (8), 587–590; rate constant confirmed as 1.0 × 10⁵ s⁻¹ in: Numerade problem set. View Source
